

# Structural Elucidation & Spectroscopic Profile: 4-Isopropylnicotinamide

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## Compound of Interest

Compound Name: 4-Isopropylnicotinamide

Cat. No.: B13657382

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Content Type: Technical Reference & Validation Guide Subject: 4-Isopropylpyridine-3-carboxamide (CAS: N/A for specific isomer, derivative of Nicotinamide) Audience: Medicinal Chemists, Analytical Scientists, CMC Leads

## Executive Summary & Chemical Context

**4-Isopropylnicotinamide** is a functionalized pyridine derivative often encountered in Fragment-Based Drug Discovery (FBDD) as a NAD<sup>+</sup> mimic or a kinase inhibitor scaffold. It is typically synthesized via Minisci radical alkylation of nicotinamide.

**Critical Quality Attribute (CQA):** The primary analytical challenge is distinguishing the 4-isopropyl isomer from the thermodynamically possible 2-isopropyl and 6-isopropyl regioisomers formed during radical alkylation. This guide provides the definitive spectroscopic fingerprint to validate the 4-position substitution.

## Physicochemical Profile

Property	Value
Formula	
Molecular Weight	164.21 g/mol
Exact Mass	164.0950
Appearance	Off-white to pale yellow crystalline solid
Solubility	DMSO, Methanol, Chloroform (moderate)

## Mass Spectrometry (MS) Profile

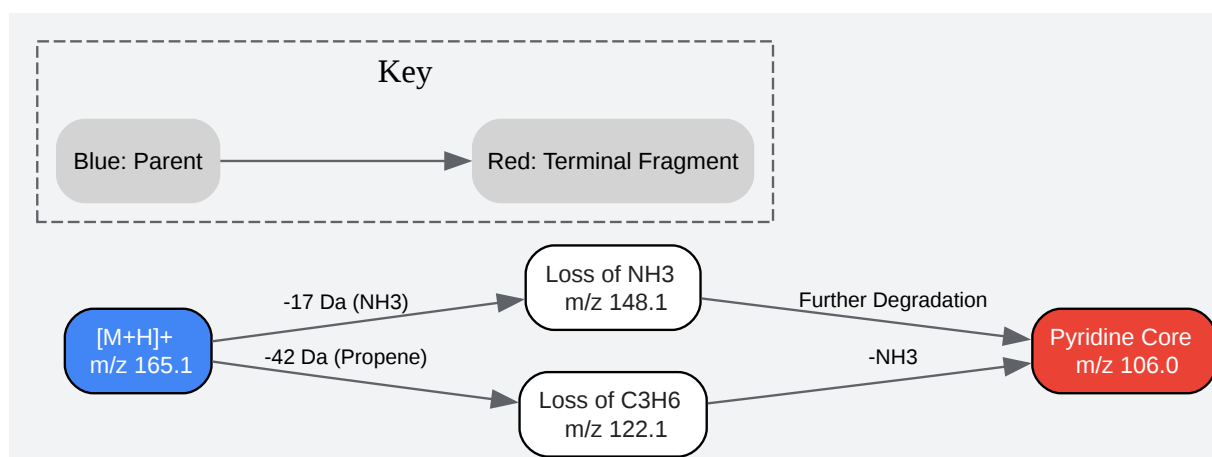
### Ionization & Fragmentation Logic

The mass spectrum is characterized by a stable molecular ion due to the aromatic pyridine core. The fragmentation pattern follows a predictable "stripping" of the substituents.

Method: ESI-MS (Positive Mode) / Q-TOF for High Resolution.

Ion Type	m/z (Theoretical)	Assignment	Mechanistic Insight
	165.10	Molecular Ion	Protonation on Pyridine Nitrogen (Kinetic)
	187.08	Sodium Adduct	Common in unbuffered LC-MS solvents
Fragment 1	148.07		Loss of ammonia from primary amide (distinctive for carboxamides).
Fragment 2	122.06		McLafferty-type rearrangement losing propene (isopropyl group).
Base Peak	106.03		Loss of amide and isopropyl fragments (Pyridine radical cation).

## Visualizing the Fragmentation Pathway



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Caption: ESI-MS fragmentation logic showing parallel pathways for amide deamination and isopropyl elimination.

## Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on neat solid.

The IR spectrum confirms the integrity of the amide functionality and the presence of the alkyl side chain.

Wavenumber ( )	Intensity	Assignment	Diagnostic Value
3350, 3180	Medium, Broad		Primary amide doublet (Asymmetric/Symmetric stretch).
2965, 2870	Medium		Isopropyl methyl C-H stretches.
1685	Strong		Amide I band. High wavenumber due to conjugation with electron-deficient pyridine.
1620	Medium		Amide II band (Scissoring).
1595, 1560	Medium		Pyridine ring skeletal vibrations.

## NMR Spectroscopy (Structural Proof)

This is the definitive module for proving the 4-position substitution.

Solvent: DMSO-

(Preferred to prevent amide proton exchange and overlap). Frequency: 400 MHz or higher.

## NMR Data Table

Position	Shift (ppm)	Multiplicity	Integral	Coupling (Hz)	Assignment Logic
2	8.55	Singlet (s)	1H	-	Most Deshielded. Flanked by Ring N and C=O. Lack of coupling proves C3 and C6 are substituted/heteroatom.
6	8.48	Doublet (d)	1H	5.2	-proton to Ring N. Couples only to H5.
Amide-NH	8.10, 7.60	Broad Singlets	2H	-	Non-equivalent amide protons due to restricted rotation (bond character).
5	7.35	Doublet (d)	1H	5.2	-proton. Shielded relative to H2/H6. <sup>[1]</sup> Key: Only one coupling partner (H6).

CH (Iso)	3.65	Septet (sep)	1H	6.9	Methine of isopropyl. Deshielded by aromatic ring current.
CH3 (Iso)	1.18	Doublet (d)	6H	6.9	Methyls of isopropyl.

## NMR Data Table

Shift (ppm)	Type	Assignment
169.5		C=O (Amide).[2]
153.2		C4. Ipso-carbon attached to isopropyl.
150.8		C2.
148.5		C6.
132.1		C3. Ipso-carbon attached to amide.
122.5		C5.
28.4		Isopropyl Methine.
22.8		Isopropyl Methyls (2C).

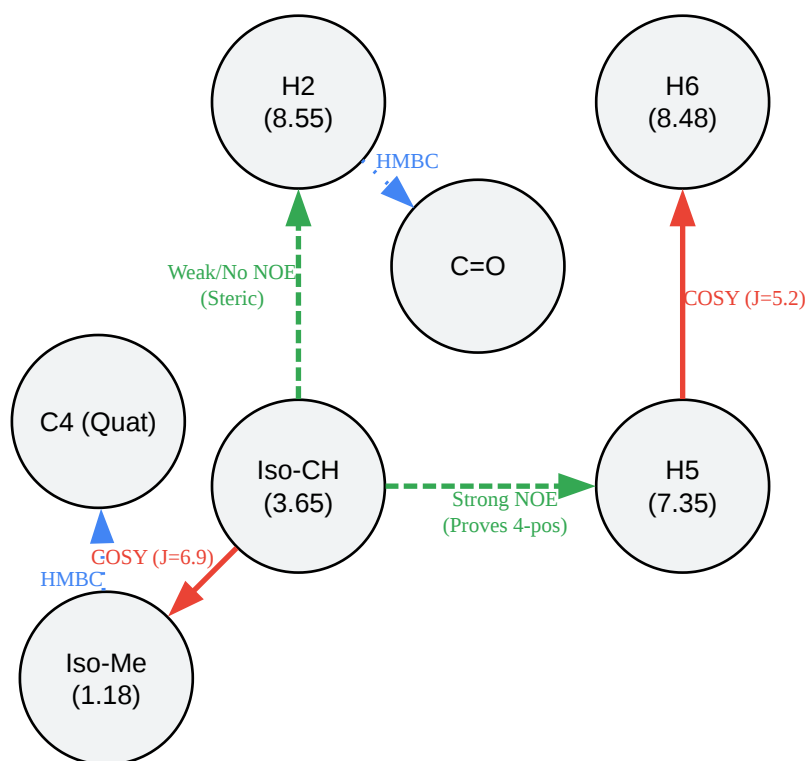
## Regioisomer Discrimination Logic (The "Self-Validating" System)

To ensure you have the 4-isomer and not the 2- or 6-isomer, apply this logic gate:

- Check H2: Is it a singlet?
  - Yes: It is 4-isopropyl or 5-isopropyl (rare).

- No (Doublet): It is 6-isopropyl (H2 couples to H3? No, H3 is subst). Wait, in 6-iso, H2 is singlet, H4 is doublet, H5 is doublet.
- Correction:
  - 4-Isopropyl: H5 and H6 are vicinal ( $J \sim 5\text{Hz}$ ). H2 is isolated (Singlet).
  - 6-Isopropyl: H4 and H5 are vicinal ( $J \sim 8\text{Hz}$ ). H2 is isolated (Singlet).
  - Differentiation: The Coupling Constant ( $J_{\text{H2,H3}}$ ) is the key.  
(pyridine)  
 $J_{\text{H2,H3}}$  is typically 4-6 Hz.  
(pyridine)  
 $J_{\text{H2,H3}}$  is typically 7-9 Hz.
  - Observation: If the doublet-doublet pair has  
 $J_{\text{H2,H3}} \sim 4-6\text{Hz}$ , it is the 4-isomer. If  
 $J_{\text{H2,H3}} \sim 7-9\text{Hz}$ , it is the 6-isomer.

## 2D NMR Connectivity Map



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Caption: 2D NMR Correlation Map. Green dashed lines (NOE) between Isopropyl-CH and H5 definitively confirm the 4-position substitution.

## Experimental Protocol: Sample Preparation

To replicate these results for quality control:

- Solvent Selection: Use DMSO-  
(99.9% D). Chloroform-  
( ) is acceptable but may cause the amide protons to broaden significantly or disappear due to exchange, and the H2/H6 signals may overlap.
- Concentration: Dissolve 5-10 mg of sample in 0.6 mL of solvent.
- Shimming: Ensure good shimming; the splitting of the H5 doublet (J=5.2Hz) must be resolved from the H6 doublet to distinguish it from the 6-isomer (J=8Hz).

- Water Suppression: If the sample is hygroscopic, a water suppression pulse sequence (e.g., presaturation) may be needed to clear the 3.33 ppm region, though this usually does not interfere with the Isopropyl methine (3.65 ppm).

## References

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